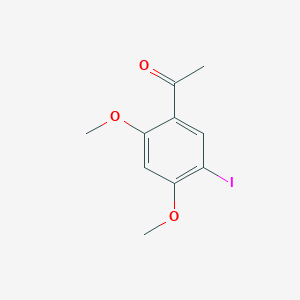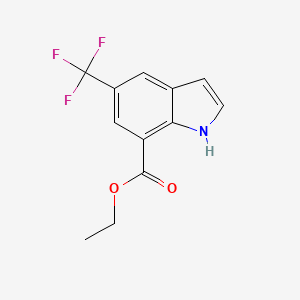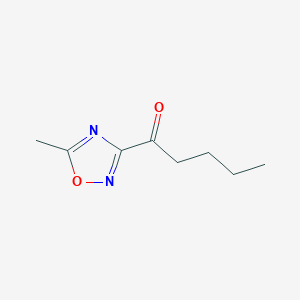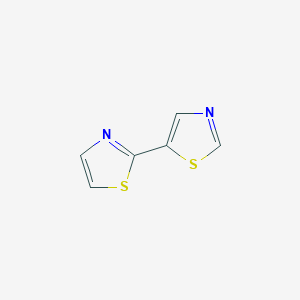![molecular formula C15H22N2O2 B13871340 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine is a complex organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a 2,3-dihydro-1H-isoindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-isoindole moiety, which can be synthesized from commercially available indoline through a series of reactions including deprotection and functional group transformations . The morpholine ring can be introduced via nucleophilic substitution reactions, where the propyl chain acts as a linker between the two moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives, expanding the compound’s utility in different applications.
科学的研究の応用
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, targeting specific biological pathways or diseases.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
Similar compounds to 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine include other morpholine derivatives and isoindole-containing molecules. Examples include:
Uniqueness
What sets this compound apart is its unique combination of the morpholine ring and the 2,3-dihydro-1H-isoindole moiety, connected by a propyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine |
InChI |
InChI=1S/C15H22N2O2/c1(4-17-5-8-18-9-6-17)7-19-15-3-2-13-11-16-12-14(13)10-15/h2-3,10,16H,1,4-9,11-12H2 |
InChIキー |
VLDWPMZJQLUCAH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCOC2=CC3=C(CNC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)


![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)

![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)

![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)
![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)
